molecular formula C17H11N7 B10887941 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-

7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-

Cat. No.: B10887941
M. Wt: 313.3 g/mol
InChI Key: FELOHFUFIVWZLU-UHFFFAOYSA-N
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Description

7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure provides a versatile scaffold for the development of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines with nitric acid . This oxidative cyclization is a key step in forming the triazolo-pyrimidine core.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are derivatives of the original compound, which can exhibit different pharmacological properties depending on the substituents introduced .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine lies in its versatile scaffold, which allows for extensive functionalization and optimization for various therapeutic targets. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of anti-cancer agents .

Properties

Molecular Formula

C17H11N7

Molecular Weight

313.3 g/mol

IUPAC Name

10-phenyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H11N7/c1-2-4-13(5-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-6-8-18-9-7-12/h1-11H

InChI Key

FELOHFUFIVWZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5

Origin of Product

United States

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